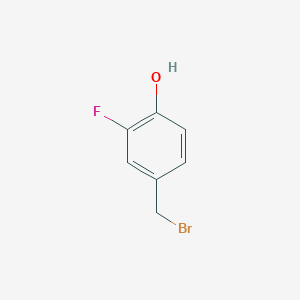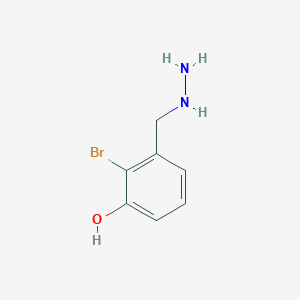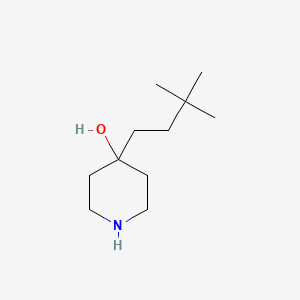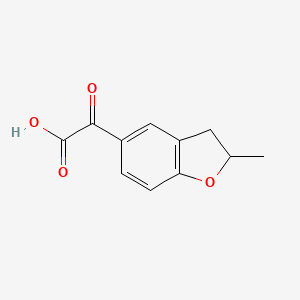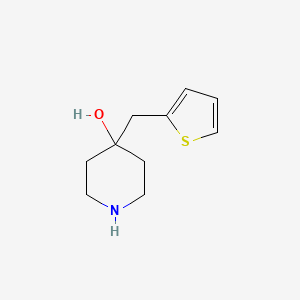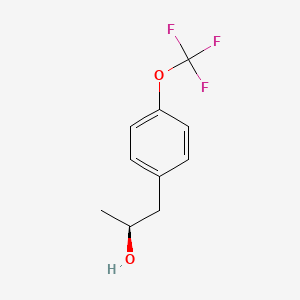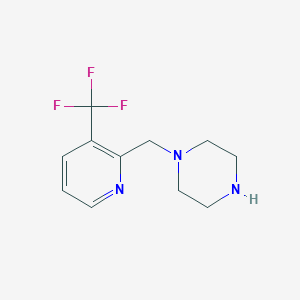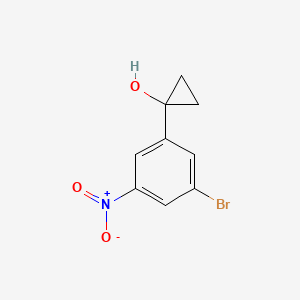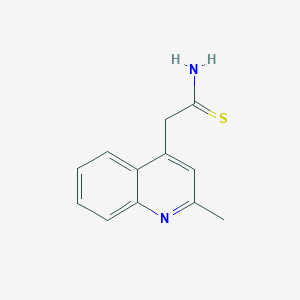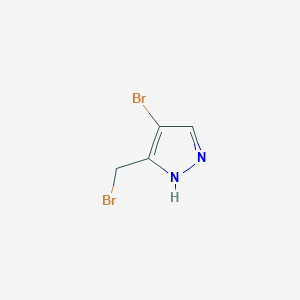
4-Bromo-5-(bromomethyl)-1h-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-(bromomethyl)-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring substituted with bromine atoms at the 4 and 5 positions. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(bromomethyl)-1H-pyrazole typically involves the bromination of 5-methyl-1H-pyrazole. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as chloroform or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction parameters can further improve the scalability and cost-effectiveness of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-(bromomethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the parent pyrazole.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of azido, thiocyano, or methoxy derivatives.
Oxidation: Formation of pyrazole-5-carboxaldehyde or pyrazole-5-carboxylic acid.
Reduction: Formation of 5-methyl-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-(bromomethyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-(bromomethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyrazole ring contribute to its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-5-nitrophthalonitrile
- 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- 4-Bromo-5-(bromomethyl)-2-methylpyridine
Uniqueness
4-Bromo-5-(bromomethyl)-1H-pyrazole is unique due to its dual bromine substitution, which imparts distinct reactivity and potential for diverse chemical transformations. Its pyrazole ring structure also differentiates it from other brominated heterocycles, providing unique opportunities for medicinal and synthetic applications.
Eigenschaften
Molekularformel |
C4H4Br2N2 |
|---|---|
Molekulargewicht |
239.90 g/mol |
IUPAC-Name |
4-bromo-5-(bromomethyl)-1H-pyrazole |
InChI |
InChI=1S/C4H4Br2N2/c5-1-4-3(6)2-7-8-4/h2H,1H2,(H,7,8) |
InChI-Schlüssel |
OKFSQNQLXKKOPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC(=C1Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


